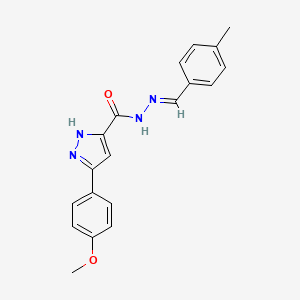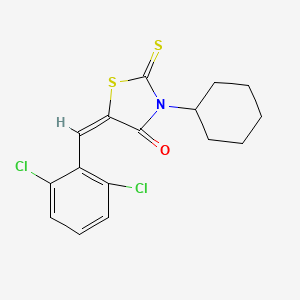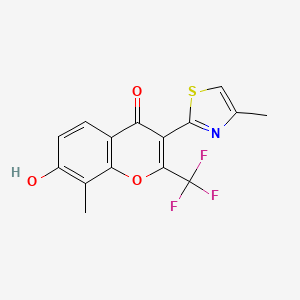
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one: , often referred to as “Compound X” , belongs to the class of flavonoids. Flavonoids are natural products found in plants, known for their diverse biological activities. This particular compound features a chromone (benzopyranone) scaffold with functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes::
Synthesis via Thiazole Ring Formation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: Substitution reactions at the thiazole ring or other positions can modify the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
- Oxidation: Hydroxylation or ketone formation.
- Reduction: Alcohol derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Compound X has garnered interest in several fields:
Chemistry: Used as a scaffold for designing novel compounds with potential bioactivity.
Biology: Investigated for antioxidant, anti-inflammatory, and enzyme inhibition properties.
Medicine: Explored for its potential in drug development (e.g., anticancer agents, antimicrobial compounds).
Industry: May find applications in agrochemicals or materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. some proposed pathways include:
Antioxidant Activity: Compound X scavenges free radicals, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.
Cell Signaling: Interacts with cellular pathways, affecting gene expression and protein function.
Comparison with Similar Compounds
Compound X stands out due to its trifluoromethyl group, which enhances lipophilicity and influences its biological activity. Similar compounds include other flavonoids like quercetin and kaempferol.
Properties
Molecular Formula |
C15H10F3NO3S |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C15H10F3NO3S/c1-6-5-23-14(19-6)10-11(21)8-3-4-9(20)7(2)12(8)22-13(10)15(16,17)18/h3-5,20H,1-2H3 |
InChI Key |
YLLMZPLRYVVBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


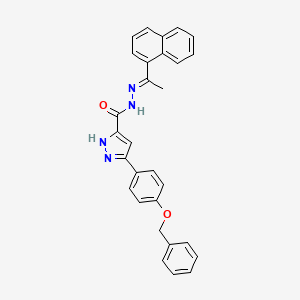
![(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992805.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)
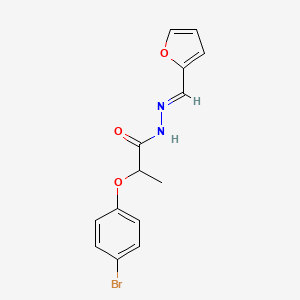
![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
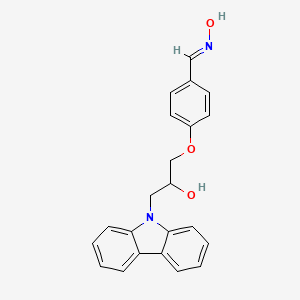
![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
![5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one](/img/structure/B11992849.png)
